5-(2-fluoroethoxy)pyridazin-3(2H)-one
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Overview
Description
5-(2-fluoroethoxy)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with a fluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoroethoxy)pyridazin-3(2H)-one typically involves the reaction of pyridazine derivatives with fluoroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluoroethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluoroethoxy group can be substituted with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
5-(2-fluoroethoxy)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-fluoroethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The pyridazine ring can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-fluoroethoxy)pyridine
- 3-(2-fluoroethoxy)pyridazine
- 4-(2-fluoroethoxy)pyrimidine
Uniqueness
5-(2-fluoroethoxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. The position of the fluoroethoxy group on the pyridazine ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
1346697-95-7 |
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Molecular Formula |
C6H7FN2O2 |
Molecular Weight |
158.13 g/mol |
IUPAC Name |
4-(2-fluoroethoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H7FN2O2/c7-1-2-11-5-3-6(10)9-8-4-5/h3-4H,1-2H2,(H,9,10) |
InChI Key |
WSWWDRYLJXTOEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NNC1=O)OCCF |
Origin of Product |
United States |
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